8-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Beschreibung
The compound 8-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one features a pyrimido[5,4-b]indol-4-one core, a bicyclic heteroaromatic system fused with a pyrimidine ring. Key structural attributes include:
- Position 8: A methyl group, which contributes to steric and electronic modulation of the core.
- Position 3: A 2-oxoethyl chain linked to a piperazine moiety substituted with a 3-(trifluoromethyl)phenyl group. The piperazine ring enhances solubility via basic nitrogen atoms, while the trifluoromethyl group improves metabolic stability and binding affinity through hydrophobic interactions .
Eigenschaften
IUPAC Name |
8-methyl-3-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N5O2/c1-15-5-6-19-18(11-15)21-22(29-19)23(34)32(14-28-21)13-20(33)31-9-7-30(8-10-31)17-4-2-3-16(12-17)24(25,26)27/h2-6,11-12,14,29H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBQQVMXLUZNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the indole core.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Final Cyclization: The final step involves cyclization to form the pyrimidoindole structure, which can be achieved through a condensation reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
8-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
8-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacology: The compound is investigated for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the piperazine ring provides additional interactions. The compound can modulate various signaling pathways, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between the target compound and analogs sharing the pyrimido[5,4-b]indol-4-one core.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Solubility :
- The methoxy group in 896853-59-1 increases polarity compared to the methyl group in the target compound, yet its solubility remains low (2.5 µg/mL), suggesting dominant hydrophobic contributions from the (4-fluorophenyl)methyl group .
- The target compound’s trifluoromethylphenyl-piperazine substituent likely reduces solubility due to high lipophilicity, despite the piperazine’s basic nitrogen.
Positional and Functional Group Variations: 536715-73-8 introduces a sulfanyl linker and dual substituents (positions 2 and 3), which may influence redox stability and steric hindrance compared to the target compound’s single position 3 substituent .
Research Implications and Limitations
- Structural-Activity Relationships (SAR) : The evidence lacks pharmacological data, limiting direct efficacy comparisons. However, substituent trends suggest that position 8 modifications (e.g., methyl vs. methoxy) modulate polarity, while position 3 groups (e.g., piperazine vs. benzyl) impact target engagement.
- Synthetic Feasibility : Piperazine-linked compounds (e.g., target and 536715-73-8 ) may face challenges in regioselective synthesis due to complex substitution patterns .
- Data Gaps : Solubility, logP, and bioactivity data for the target compound are absent, necessitating further experimental validation.
Biologische Aktivität
The compound 8-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 445.44 g/mol. The structure includes a pyrimidine ring fused to an indole system, which is known to contribute to various biological activities.
Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms, including:
- Inhibition of Kinases : Many pyrimidine derivatives act as inhibitors of specific kinases involved in cancer cell proliferation.
- Modulation of Signal Transduction Pathways : These compounds can influence pathways such as MAPK and PI3K/Akt, which are critical in cancer progression.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
-
Cell Line Studies : In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values around 0.46 ± 0.04 µM.
- HCT116 (colon cancer) : IC50 values around 0.39 ± 0.06 µM.
- Mechanistic Insights : The compound may induce cell cycle arrest at the G1/S phase and activate apoptotic pathways through caspase activation .
Anti-inflammatory Activity
In addition to its anticancer properties, there is emerging evidence supporting the anti-inflammatory effects of this compound:
- Cytokine Modulation : Studies have indicated that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models .
- Animal Models : In vivo studies demonstrated reduced inflammation markers in models of acute inflammation when treated with this compound.
Data Tables
| Biological Activity | Cell Line/Model | IC50/Effect |
|---|---|---|
| Anticancer | MCF-7 | 0.46 ± 0.04 µM |
| Anticancer | HCT116 | 0.39 ± 0.06 µM |
| Anti-inflammatory | Macrophage Model | Downregulation of TNF-alpha and IL-6 |
Case Studies
- Case Study on MCF-7 Cells : A study conducted by Li et al. (2022) explored the effects of the compound on MCF-7 cells, highlighting its potential to induce apoptosis via mitochondrial pathways.
- In Vivo Studies : In a mouse model of induced inflammation, treatment with the compound resulted in significant reductions in paw swelling and inflammatory cytokines compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
